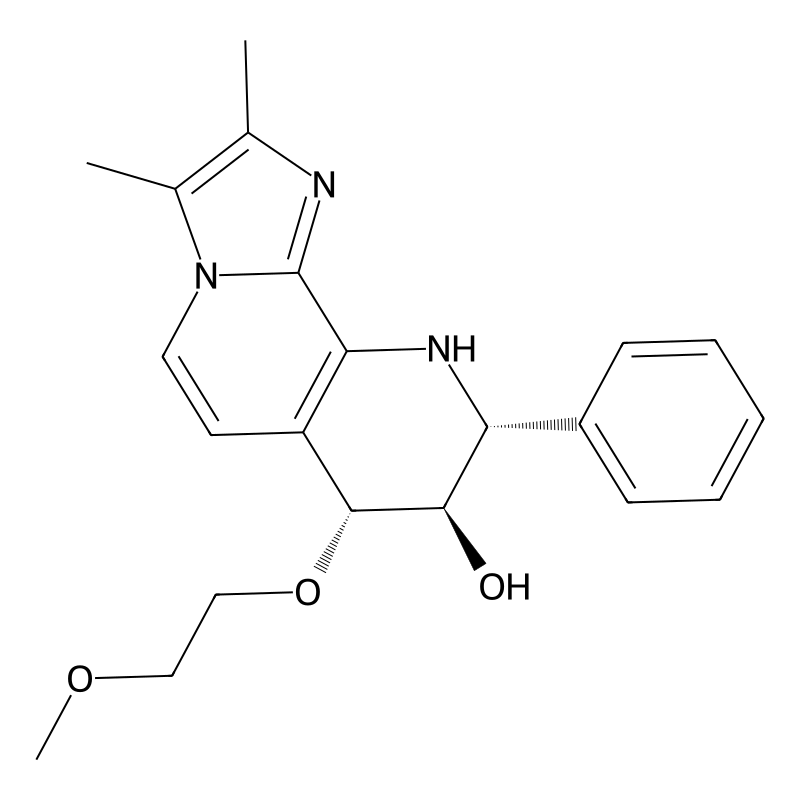

Soraprazan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism 1: Inhibition of Gastric Acid Secretion

Soraprazan functions as a potassium-competitive acid blocker (P-CAB). It is a highly potent, reversible, and fast-acting inhibitor of the gastric H+,K+-ATPase (the proton pump) in parietal cells [1].

Molecular Interaction and Selectivity

The following table summarizes key quantitative data on this compound's inhibitory activity and binding properties [1]:

| Parameter | Value | Measurement Context |

|---|---|---|

| IC₅₀ | 0.1 µM | Ion-leaky vesicles |

| IC₅₀ | 0.19 µM | Isolated gastric glands |

| Kᵢ | 6.4 nM | Inhibition constant |

| Kḍ | 26.4 nM | Dissociation constant |

| Bₘₐₓ | 2.89 nmol/mg | Maximum binding capacity |

| Selectivity | >2000-fold | For H+,K+-ATPase over Na+,K+- and Ca²⁺-ATPases |

This mechanism is reversible and potassium-competitive. This compound binds to the luminal side of the E2P conformation of the H+,K+-ATPase, physically blocking potassium ions from accessing the ion binding site and preventing the pump's dephosphorylation, which is necessary for its catalytic cycle [2]. This results in immediate inhibition of acid secretion.

Mechanism 2: Removal of Lipofuscin and Lifespan Extension

Under the name remofuscin, this compound has been repurposed for ophthalmic and aging research due to its ability to remove accumulated lipofuscin from retinal pigment epithelium (RPE) cells and extend lifespan in model organisms [3] [4] [5].

Signaling Pathway in *C. elegans*

Research in C. elegans demonstrates that remofuscin activates a lysosome-to-nucleus signaling pathway, leading to the expression of xenobiotic detoxification genes and ultimately extending lifespan [3] [4]. The following diagram illustrates this pathway:

Lysosome-to-nucleus pathway activated by remofuscin in C. elegans.

This pathway leads to measurable biological outcomes. Remofuscin treatment significantly reduced lipofuscin accumulation and reactive oxygen species (ROS) levels in aged C. elegans [3].

Experimental Protocols for Key Assays

[3H]this compound Binding Assay to H+,K+-ATPase [1] [6]

- Objective: Determine the dissociation constant (Kd) and binding capacity.

- Procedure:

- Preparation: Resuspend ion-leaky gastric vesicles (0.01-0.02 mg/mL) in Tris-HCl buffer (pH 7.0) with MgCl₂ and ATP.

- Incubation: Incubate with increasing concentrations of [3H]this compound (0.1 nM - 1 µM) for 30 minutes at 20°C. A parallel set includes a 100-fold excess of unlabeled this compound to determine nonspecific binding.

- Separation: Rapidly filter the suspension through a nitrocellulose membrane.

- Washing: Wash the membrane five times with a Tris-HCl buffer containing polyethylene glycol.

- Measurement: Quantify the radioactivity on the filter to calculate specific binding.

In Vivo Lifespan Extension Assay in C. elegans [3]

- Objective: Evaluate the effect of remofuscin on organismal lifespan.

- Procedure:

- Animal Preparation: Use wild-type C. elegans (N2 strain) and various loss-of-function mutant strains.

- Treatment: Grow synchronized worms on nematode growth medium (NGM) agar plates seeded with E. coli OP50 as a food source. Treat with remofuscin (e.g., 50, 100, 200 µM) dissolved in a suitable solvent, with a negative control (solvent only).

- Maintenance: Transfer worms to fresh plates daily during the egg-laying period and every 2-3 days afterward.

- Scoring: Monitor survival every 1-2 days. A worm is considered dead if it does not respond to a gentle touch with a platinum wire. Censor worms that die from causes like crawling onto the plate wall.

- Analysis: Use statistical methods like the log-rank test to compare survival curves between treated and control groups.

Pharmacokinetic and Distribution Study in Mouse Eye [5]

- Objective: Analyze drug penetration and retention in ocular tissues.

- Procedure:

- Administration: Perform a single intravitreal injection of a remofuscin suspension (e.g., 40 µg in 2 µL) into pigmented Abca4⁻/⁻ mice.

- Tissue Collection: Enucleate eyes at various time points post-injection (e.g., 2 hours to 28 days). Separate tissues like cornea, retina, and RPE/choroid/sclera complex.

- Quantification (HPLC-MS): Homogenize tissues and use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to determine remofuscin concentrations over time.

- Visualization (TEM Autoradiography): In separate experiments, inject ³H-labelled remofuscin. Process eye sections for Transmission Electron Microscopy (TEM) autoradiography to visualize intracellular drug distribution with high resolution.

Research and Development Status

This compound has followed a distinctive development path, from its origins in gastroenterology to its current exploration in ophthalmology [7].

| Attribute | Details |

|---|---|

| CAS Registry No. | 261944-46-1 [8] [7] |

| Molecular Formula | C₂₁H₂₅N₃O₃ [8] [7] |

| Original Indication | Acid-related diseases (GERD) [1] |

| Repurposed Indication | Stargardt disease, Age-related Macular Degeneration (AMD) [5] |

| Highest Phase Reached | Phase 2 (for Stargardt disease) [7] |

| Regulatory Status | Orphan Medicinal Product Designation in the EU and USA for Stargardt disease [5] |

References

- 1. setting new standards in inhibition of gastric acid secretion [pubmed.ncbi.nlm.nih.gov]

- 2. Deep learning driven de novo drug design based on ... [nature.com]

- 3. Remofuscin induces xenobiotic detoxification via a ... [pmc.ncbi.nlm.nih.gov]

- 4. Remofuscin induces xenobiotic detoxification via a ... [pubmed.ncbi.nlm.nih.gov]

- 5. Implication for the local treatment of Stargardt's disease and ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound (BYK61359) | H,K-ATPase Inhibitor [medchemexpress.com]

- 7. This compound(Takeda Pharmaceutical Co., Ltd.) [synapse.patsnap.com]

- 8. CAS 261944-46-1 this compound [bocsci.com]

Mechanism of Action and Binding Site

P-CABs like soraprazan share a common mechanism but differ from traditional Proton Pump Inhibitors (PPIs). This competitive inhibition is reversible and does not require acid activation, allowing for a faster onset of action compared to PPIs [1].

Structural studies on related P-CABs show they bind to a luminal cavity of the H+,K+-ATPase in its E2P state. Binding prevents potassium ion access, halting the pump cycle. The diagram below illustrates the competitive binding mechanism.

Key binding site residues include Asp137 and Asn138 on transmembrane helix M2. Mutagenesis studies show these residues are critical for high-affinity binding of P-CAB molecules [2].

Research and Development Context

While this compound itself did not progress, research into P-CABs has continued, leading to successful drugs like vonoprazan [3]. The primary advantages of P-CABs over PPIs informed this continued development:

| Feature | Proton Pump Inhibitors (PPIs) | Potassium-Competitive Acid Blockers (P-CABs) |

|---|---|---|

| Mechanism | Irreversible, covalent inhibition [4] | Reversible, competitive inhibition [1] |

| Form | Acid-labile prodrug requiring activation [4] | Acid-stable, active drug [1] |

| Onset of Action | Slow (requires activation) [4] | Rapid [1] |

| Binding | Covalent, long-lasting [5] | Non-covalent, requires sustained plasma levels [5] |

Experimental Considerations

For researchers designing studies on compounds like this compound:

- Key Assays: In vitro H+,K+-ATPase activity inhibition assays using purified porcine or recombinant enzyme are fundamental for characterizing potency (IC50/Ki) [2].

- Mutagenesis: Site-directed mutagenesis of binding site residues is critical for mapping inhibitor interactions and understanding the structure-activity relationship [2].

- Cellular & In Vivo Models: Cell-based assays and animal models are necessary to evaluate acid suppression efficacy, pharmacokinetics, and toxicity profile, the latter being a critical hurdle for this compound [1].

This compound served as an important proof-of-concept for the P-CAB class. Its history underscores critical factors in drug development, particularly the need for a clean safety profile alongside potent target engagement.

References

- 1. Potassium-competitive Acid Blockers: Current Clinical Use ... [pmc.ncbi.nlm.nih.gov]

- 2. The cryo-EM structure of gastric H+,K+-ATPase with bound ... [nature.com]

- 3. Current research status and trends of potassium ... [frontiersin.org]

- 4. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

Soraprazan lipofuscin removal mechanism

Proposed Mechanism of Action

While the precise molecular mechanism is not fully elucidated, research suggests soraprazan acts through several interconnected pathways. The table below summarizes the key mechanisms supported by experimental evidence.

| Proposed Mechanism | Experimental Model | Key Findings |

|---|---|---|

| Lysosome-Mediated Removal & Signaling [1] [2] [3] | C. elegans; Aged primary human RPE cells; SD mouse RPE cells | Remofuscin activates lysosomal lipases (e.g., lipl-1, lbp-8), triggering a lysosome-to-nucleus signaling pathway. |

| Involvement of Reactive Oxygen Species (ROS) [1] [2] | Mouse model of advanced Stargardt disease | The mechanism of lipofuscinolysis (lipofuscin breakdown) may involve ROS generated in the presence of remofuscin. |

| Specific Binding to RPE Pigments [4] [5] | Pigmented Abca4−∕− mouse (Stargardt model) | Following intravitreal injection, remofuscin specifically accumulates in and binds to RPE pigments (lipofuscin, melanin, melanolipofuscin), creating a long-lasting depot. |

The following diagram synthesizes findings from multiple studies to illustrate the proposed lysosome-to-nucleus signaling pathway triggered by this compound.

Key Experimental Evidence and Protocols

The proposed mechanism is supported by several key studies. The following tables summarize critical in vivo and in vitro experimental findings.

Therapeutic Efficacy in Disease Models

| Study Focus | Model | Treatment | Key Outcome |

|---|---|---|---|

| Rescue from Retinal Degeneration [1] [2] | Mouse model of advanced Stargardt disease | Single intravitreal injection of remofuscin | Removal of RPE lipofuscin, rescue from retinal degeneration, and amelioration of retinal dysfunction. |

| Lipofuscin Removal & Pharmacokinetics [4] [5] | Pigmented Abca4−∕− mice | Single intravitreal injection (40 µg in 2 µL) | Remofuscin specifically accumulated in RPE pigments and was still detected 20 weeks post-injection. |

Lifespan Extension in C. elegans

| Remofuscin Concentration | Mean Lifespan ± SE (days) | Lifespan Change vs. Control |

|---|---|---|

| 0 µM (Control) [3] [6] | 12.11 ± 0.70 | - |

| 50 µM [3] [6] | 13.31 ± 0.72 | +9.9% |

| 100 µM [3] [6] | 13.88 ± 0.75 | +14.6% |

| 200 µM [3] [6] | 14.58 ± 0.80 | +20.4% |

Detailed Experimental Methodologies

Pharmacokinetics and Distribution in Mouse Eyes [4] [5]

- Animal Model: Pigmented Abca4−∕− mice (5-7 months old).

- Drug Administration: A single intravitreal injection of 40 µg of remofuscin in 2 µL of PBS containing 1% DMSO.

- Tissue Collection: At time points from 2 hours to 28 days post-injection, eyes were enucleated and dissected into cornea/iris/lens/vitreous/retina and RPE/choroid/sclera.

- Quantification: Remofuscin concentrations in eye tissues were measured using High-Performance Liquid Chromatography combined with Mass Spectroscopy (HPLC-MS).

- Visualization: The penetration and distribution of 3H-radiolabeled remofuscin were visualized up to 20 weeks post-injection using Transmission Electron Microscopic (TEM) Autoradiography.

Investigating Mechanism in C. elegans [3] [6]

- Strain and Culture: Wild-type C. elegans (N2 strain) and various loss-of-function mutant strains were used. Worms were cultured on NGM agar plates and treated with remofuscin (50-200 µM) from the young adult stage.

- Lifespan Assay: Worms were transferred daily during the reproductive period and every 2-3 days afterward. Survival was scored, and censoring occurred for worms that crawled away or died from internal hatching.

- Lipofuscin and ROS Measurement: Lipofuscin autofluorescence was quantified in live worms using fluorescence microscopy. Total ROS levels were measured with a fluorescent dye (H2DCFDA).

- Gene Expression Analysis: Microarray analysis was performed on worms treated with 200 µM remofuscin for 14 days. Gene ontology (GO) analysis identified upregulated pathways. Mutant strains were used to confirm the necessity of specific genes for lifespan extension.

Current Clinical Status

Based on the promising preclinical data, this compound/remofuscin has advanced to clinical trials. It has been granted Orphan Medicinal Product Designation for the treatment of Stargardt disease in both the USA and the European Union [4] [7].

A proof-of-concept clinical trial named "STARTT" (Stargardt Remofuscin Treatment Trial) is underway [4]. This is a multi-national, multi-center, double-masked, placebo-controlled study (EudraCT Number: 2018-001496-20) to evaluate the safety and efficacy of oral this compound in patients with Stargardt disease [4] [8].

The research on this compound represents a novel therapeutic strategy focused on removing accumulated cellular waste rather than just slowing its production. Its potential application spans multiple lipofuscin-associated diseases [2] [3].

References

- 1. of RPE Removal results in rescue from retinal degeneration... lipofuscin [pubmed.ncbi.nlm.nih.gov]

- 2. Removal of RPE lipofuscin results in rescue from retinal ... [sciencedirect.com]

- 3. Remofuscin induces xenobiotic detoxification via a ... [nature.com]

- 4. Implication for the local treatment of Stargardt's disease and ... [pmc.ncbi.nlm.nih.gov]

- 5. Penetration, distribution, and elimination of remofuscin/ ... [pubmed.ncbi.nlm.nih.gov]

- 6. Remofuscin induces xenobiotic detoxification via a ... [pmc.ncbi.nlm.nih.gov]

- 7. - Wikipedia Lipofuscin [en.wikipedia.org]

- 8. - a new regenerative therapy for Stargardt's disease this compound [cordis.europa.eu]

Mechanism of Action & Pharmacokinetics of Soraprazan (Remofuscin)

Soraprazan represents a novel, direct approach to combating the lipofuscin accumulation that is central to Stargardt disease pathology.

- Therapeutic Class & Target: this compound is a small molecule belonging to the tetrahydropyridoether class. It is the first-in-class compound investigated for its ability to actively remove existing lipofuscin from the retinal pigment epithelium (RPE), rather than just preventing its formation [1] [2].

- Molecular Mechanism: The drug binds specifically to RPE pigments, including lipofuscin, melanin, and melanolipofuscin. This binding facilitates the breakdown and clearance of the cytotoxic lipofuscin deposits, thereby alleviating the underlying cause of RPE and subsequent photoreceptor degeneration [2].

- Pharmacokinetics & Biodistribution: A pivotal preclinical study in an Abca4-/- mouse model investigated the drug's profile after a single intravitreal injection [2]. Key quantitative findings are summarized in the table below.

Table 1: Key Pharmacokinetic Parameters of Remofuscin from Preclinical Studies [2]

| Parameter | Finding | Experimental Method |

|---|---|---|

| Administration Route | Intravitreal injection (single dose) | - |

| Tissue Specificity | Accumulated specifically in the RPE; minimal binding to choroidal melanocytes. | TEM Autoradiography |

| Drug Depot Effect | Remofuscin was still detected in RPE tissues 20 weeks post-injection. | TEM Autoradiography / HPLC-MS |

| Elimination Half-life | Approximately 16 days in the RPE/choroid/sclera complex. | HPLC-MS |

| Area Under the Curve | 381 day*µg/g in the RPE/choroid/sclera complex. | HPLC-MS |

Detailed Experimental Protocol: Key Pharmacokinetic Study

For the purpose of experimental replication and evaluation, the methodology from the seminal pharmacokinetic study is outlined below [2].

- Animal Model: Pigmented Abca4-/- mice (5-7 months old), a validated model for increased lipofuscinogenesis, were used [2].

- Dosing & Formulation: A single intravitreal injection of a 2 µL suspension containing 40 µg of remofuscin in PBS with 1% DMSO was administered [2].

- Tissue Collection & Preparation: At predetermined time points (2 hours to 28 days), eyes were enucleated and dissected into two parts: i) cornea, iris, lens, vitreous, and retina, and ii) RPE, choroid, and sclera [2].

- Analytical Techniques:

- HPLC-MS: Used to quantify remofuscin concentrations in the ocular tissues over time. Tissues were weighed, processed, and analyzed via a developed liquid chromatography–electrospray ionization–tandem mass spectrometry (LC–ESI–MS–MS) method [2].

- TEM Autoradiography: Used to visualize the penetration and intracellular distribution of 3H-radiolabeled remofuscin with high resolution. This technique was critical for demonstrating the specific binding to RPE pigments and the long-term depot effect [2].

The following diagram illustrates the mechanistic pathway of this compound and the experimental workflow used to validate its efficacy and distribution.

Clinical Development Status

The transition of this compound from preclinical validation to clinical proof-of-concept is underway.

- Orphan Designation: Remofuscin has received Orphan Medicinal Product Designation for the treatment of Stargardt disease from both the FDA and the European Medicines Agency (EMA) [2].

- Clinical Trial (STARTT): The "Stargardt Remofuscin Treatment Trial" (STARTT) is a multi-national, multi-center, double-masked, placebo-controlled proof-of-concept trial [1] [3].

- Objective: To evaluate the safety and efficacy of orally administered this compound compared to a placebo over a 12-month treatment period [1] [3].

- Design: The study planned to enroll 90 patients, with 60 in the treatment group and 30 in the placebo group [3].

- Status: The trial was registered with a EudraCT number (2018-001496-20) and received a favorable ethical opinion in the UK in January 2019 [3]. As of the latest available information, the trial is noted as "currently running" [2]. Specific results have not yet been published in the available literature.

Competitive Therapeutic Landscape

The therapeutic pipeline for Stargardt disease is rapidly evolving. The table below positions this compound among other leading investigational candidates, highlighting diverse mechanistic approaches.

Table 2: Selected Emerging Therapies for Stargardt Disease in Clinical Development

| Therapy (Company) | Mechanism of Action | Stage of Development (as of late 2025) | Key Findings / Rationale |

|---|

| This compound (Remofuscin) (Katairo GmbH) | Removes existing lipofuscin from RPE | Phase II (STARTT Trial) | Direct clearance of pathological deposits; orphan drug designation [1] [2] [3]. | | Gildeuretinol (ALK-001) (Alkeus Pharmaceuticals) | Deuterated Vitamin A; reduces toxic dimer formation | Phase II/III (TEASE trials) | Phase 2 data showed 28% reduction in ellipsoid zone loss and 3 fewer letters lost on LLVA vs. placebo [4] [5]. | | Tinlarebant (LBS-008) (Belite Bio) | RBP4 antagonist; reduces Vitamin A delivery to retina | Phase 3 (DRAGON Trial) | Phase 2 data suggested ~50% reduction in DDAF lesion growth vs. controls [6] [5]. | | OCU410ST (Ocugen) | AAV5-delivered RORA (modifier gene therapy); regulates inflammation, lipid metabolism, etc. | Phase 2/3 (GARDian3 Trial) | Phase 1 data showed 48% slower lesion growth and ~9-letter BCVA gain vs. untreated eye at 12 months [6] [7]. | | SB-007 (SpliceBio) | Dual AAV vector; delivers full-length ABCA4 via protein trans-splicing | Phase 1/2 (ASTRA Trial) | Gene supplementation designed to overcome AAV packaging limit of ABCA4 [6] [5]. |

Key Differentiators and Development Considerations

For a research audience, the following points are critical when evaluating this compound's profile:

- First-in-Class Mechanism: Its action of eliminating pre-existing lipofuscin is unique and may offer benefits in patients with established disease, unlike approaches that only slow new lipofuscin formation [2].

- Administration Route: The clinical trial uses an oral formulation [1] [3], which is highly patient-friendly. Preclinical PK data, however, is based on intravitreal injection, demonstrating effective retinal delivery via this route as well [2].

- Unmet Need: There are currently no FDA or EMA-approved treatments for Stargardt disease, underscoring the high medical need and the potential impact of these therapies [8] [5] [9].

References

- 1. - a new regenerative therapy for this compound 's Stargardt disease [cordis.europa.eu]

- 2. Penetration, distribution, and elimination of remofuscin/ this compound in... [pmc.ncbi.nlm.nih.gov]

- 3. SMR-3438 [hra.nhs.uk]

- 4. AAO 2025: Philip J. Ferrone, MD, highlights safety and ... [ophthalmologytimes.com]

- 5. Novel Therapies for Stargardt Disease [retinalphysician.com]

- 6. Stargardt Disease Research Advances [fightingblindness.org]

- 7. Press Release - Investors - Ocugen [ir.ocugen.com]

- 8. Stem cell therapy as treatment for Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orphanet: Stargardt disease [orpha.net]

Proposed Mechanism of Action

Soraprazan's therapeutic potential is primarily attributed to its ability to reduce lipofuscin accumulation, a key biomarker of aging in post-mitotic cells like the Retinal Pigment Epithelium (RPE) [1] [2]. The proposed mechanism involves a lysosome-to-nucleus signaling pathway, elucidated through studies in C. elegans [1] [3]:

Figure 1: Proposed lysosome-to-nucleus signaling pathway for this compound (remofuscin) based on C. elegans studies. This compound removes lipofuscin in lysosomes, activating lysosomal lipases (LIPL-1, LBP-8), which then induce nuclear hormone receptors (NHR-234, NHR-49, NHR-8) to upregulate genes for fatty acid beta-oxidation and xenobiotic detoxification, ultimately promoting longevity [1] [3].

Key Experimental Data and Efficacy

Research across different models has demonstrated the effects of this compound:

1. Lifespan Extension in C. elegans* A study using wild-type *C. elegans (N2) showed that remofuscin treatment significantly extended mean lifespan in a dose-dependent manner [1]:

| Remofuscin Concentration (µM) | Mean Lifespan ± SE (days) | Lifespan Change vs. Control |

|---|---|---|

| 0 (Control) | 12.11 ± 0.70 | - |

| 50 | 13.31 ± 0.72* | +9.9% |

| 100 | 13.88 ± 0.75* | +14.6% |

| 200 | 14.58 ± 0.80* | +20.4% |

p < 0.05, *p < 0.001, log-rank test [1].

2. Reduction in Aging Biomarkers The same study reported improvements in key aging biomarkers in C. elegans after remofuscin treatment [1]:

- Lipofuscin Accumulation: Significantly decreased on day 14 in groups treated with 100 µM and 200 µM remofuscin.

- Reactive Oxygen Species (ROS): Levels were significantly (p < 0.05) reduced after 14 days in worms treated with 100 µM and 200 µM remofuscin.

- Pharyngeal Pumping Rate: Decreased in treated worms, suggesting the induction of a diet restriction-like state.

3. Ocular Pharmacokinetics in Stargardt Mouse Model A study investigating a single intravitreal injection of remofuscin in a mouse model found [4]:

- Specific Accumulation: Remofuscin preferentially accumulated in the RPE by binding to RPE pigments (melanin, lipofuscin, and melanolipofuscin).

- Long Persistence: The drug was still detected in the RPE 20 weeks post-injection, indicating prolonged retention at the target site.

- Selective Targeting: Choroidal melanocytes showed rare drug binding, highlighting its specific action within the RPE.

Technical and Experimental Protocols

Key methodologies from the cited research provide a framework for investigating this compound:

1. In Vitro Binding Assay for H,K-ATPase Inhibition This protocol confirms this compound's original function as a potassium-competitive acid blocker (P-CAB) [5]:

- Enzyme Preparation: H,K-ATPase is derived from gastric mucosa via differential and density gradient centrifugation.

- Binding Reaction: Ion-leaky gastric vesicles are resuspended in Tris-HCl buffer with MgCl₂ and ATP, then incubated with

[³H]this compound. - Measurement: Non-specific binding is determined with excess unlabeled this compound. The enzyme suspension is incubated, rapidly filtered, and washed. Radioactivity on the membrane filter is measured to determine specific binding and calculate the dissociation constant (Kd).

2. In Vivo Lifespan Assay in *C. elegans* This protocol was used to establish this compound's effects on longevity [1]:

- Strain: Wild-type C. elegans (N2 strain).

- Treatment: Worms are grown on agar plates containing varying concentrations of remofuscin (0 μM, 50 μM, 100 μM, 200 μM).

- Lifespan Analysis: Worms are monitored daily for survival. Censored data includes worms that die from non-age-related causes. Statistical significance is determined using the log-rank test.

3. Ocular Pharmacokinetics and Autoradiography This method visualizes drug distribution and persistence in eye tissues [4]:

- Administration: Single intravitreal injection of

³H-remofuscininto Stargardt disease model mice. - Concentration Measurement: Eye tissues are collected over time. Drug concentrations are quantified using High-Performance Liquid Chromatography combined with Mass Spectroscopy (HPLC-MS).

- Visualization: Penetration and distribution are visualized in eye sections using Transmission Electron Microscopic (TEM) autoradiography, which provides high intracellular resolution.

Research Status and Future Directions

- Current Status: Research has progressed to a proof-of-concept clinical trial for Stargardt disease. A consortium received EU Horizon 2020 funding for this trial, which was scheduled from Q4 2018 to late 2021 [6]. As of now, no results from this trial have been reported in the search results, and its current status is unknown.

- Significance for Dry AMD: Since both Stargardt disease and dry AMD share the pathological hallmark of toxic lipofuscin accumulation in the RPE, positive outcomes in Stargardt disease could pave the way for applications in dry AMD [4] [2].

- Competitive Landscape: Other strategies for dry AMD include targeting the complement system (e.g., Syfovre, Izervay) and visual cycle modulation (e.g., emixustat, fenretinide), though the latter have not shown promising efficacy in late-stage trials [2] [7].

References

- 1. Remofuscin induces xenobiotic detoxification via a ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Visual Cycle: Dry and Stargardt... - Retina Today AMD [retinatoday.com]

- 3. Remofuscin induces xenobiotic detoxification via a ... [pubmed.ncbi.nlm.nih.gov]

- 4. Penetration, distribution, and elimination of remofuscin/ ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (BYK61359) | H,K-ATPase Inhibitor [medchemexpress.com]

- 6. EU Funding - this compound [katairo.com]

- 7. New Treatments for Age-Related Macular Degeneration [aao.org]

In Vitro Efficacy and Mechanisms of Action

The table below summarizes the primary in vitro targets and measured efficacies of Soraprazan.

| Target / Biological System | Key Quantitative Findings (IC₅₀, Kᵢ, Kd) | Observed Effects & Mechanism |

|---|

| Gastric H+,K+-ATPase [1] [2] | • IC₅₀: 0.19 µM (in isolated gastric glands) • Kᵢ: 6.4 nM • Kd: 28.27 nM (binding affinity) | • Potent, reversible, potassium-competitive acid blocker (P-CAB). • Binds specifically to the K+ site of H+,K+-ATPase, inhibiting gastric acid secretion [1]. | | Lipofuscin Removal (RPE cells) [3] [4] | Data is primarily observational from in vitro and ex vivo models. | • Removes existing lipofuscin granules from retinal pigment epithelium (RPE) cells (demonstrated in aged human RPE cells and a Stargardt's disease mouse model). • The process, lipofuscinolysis, may involve generation of reactive oxygen species (ROS) [4]. | | Lifespan Extension (C. elegans) [5] [6] | Significant lifespan extension at 50-200 µM. | • Activates a lysosome-to-nucleus signaling pathway. • Upregulates lysosomal lipases (e.g., lipl-1, lbp-8) and genes for xenobiotic detoxification (e.g., cyp-35A subfamily, gst-5) [5] [6]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies from key studies.

Enzyme Assay for H+,K+-ATPase Inhibition [1]

- Reaction System: The assay uses ion-leaky vesicles or isolated gastric glands as the source of gastric H+,K+-ATPase.

- Inhibition Measurement: Different concentrations of this compound are added to the system. The IC₅₀ value (the concentration that inhibits 50% of enzyme activity) is calculated based on the change in ATPase activity with increasing drug concentration.

- Binding Affinity: The inhibition constant (Kᵢ) and dissociation constant (Kd) can be determined through kinetic analysis and binding studies, respectively.

Pharmacokinetic and Distribution Study in Mouse Eyes [3] [7]

- Animal Model: Pigmented Abca4⁻/⁻ mice (a model for Stargardt's disease and increased lipofuscinogenesis), aged 5-7 months.

- Drug Administration: A single intravitreal injection of a suspension containing 40 µg of remofuscin (this compound) in 2 µL of PBS with 1% DMSO.

- Tissue Processing: After euthanasia at various time points, eyes are enucleated and dissected into parts (e.g., cornea, lens, vitreous, retina, RPE/choroid complex). Tissues are weighed and stored at -80°C until analysis.

- Concentration Measurement: High-performance liquid chromatography combined with mass spectroscopy (HPLC-MS) is used to quantify the time course of remofuscin concentrations in different eye tissues.

- Cellular Localization: Transmission electron microscopic (TEM) autoradiography using ³H-labelled remofuscin is employed to visualize the drug's penetration and distribution within eye sections at a high intracellular resolution.

The following workflow diagram illustrates the key stages of this ocular distribution study:

C. elegans Lifespan Assay and Mechanism Study [5] [6]

- Model Organism: Wild-type (N2) Caenorhabditis elegans and various loss-of-function mutant strains.

- Treatment: Worms are grown on agar plates containing 0 µM (control), 50 µM, 100 µM, or 200 µM remofuscin.

- Lifespan Measurement: The survival of worms is monitored over time to calculate the mean lifespan. Statistical analysis (e.g., log-rank test) determines significance.

- Mechanism Investigation:

- Gene Expression Analysis: Microarray analysis and RT-qPCR are used to measure changes in the expression of genes related to lysosomes, lipid metabolism, and detoxification.

- Functional Validation: The experiment is repeated using mutant worms with deletions in key genes (e.g., lipl-1, nhr-234, cyp-35A1) to confirm their role in the lifespan-extending effect.

The proposed lysosome-to-nucleus signaling pathway activated by this compound in C. elegans is illustrated below:

Research Context and Status

- Orphan Drug Designation: Remofuscin has received Orphan Medicinal Product Designation for the treatment of Stargardt's disease in both the USA and the European Union (EU/3/13/1208) [3].

- Clinical Development: A proof-of-concept clinical trial named "STARTT" (Stargardt Remofuscin Treatment Trial) was funded by the EU's Horizon 2020 program (grant agreement No 779 317). It is a multi-national, double-masked, placebo-controlled trial evaluating the safety and efficacy of oral this compound in Stargardt disease (EudraCT Number: 2018-001496-20) [8] [3].

References

- 1. | inhibitor of gastric H+/K+ ATPase | InvivoChem this compound [invivochem.com]

- 2. Setting New Standards in Inhibition of Gastric Acid Secretion [sciencedirect.com]

- 3. Implication for the local treatment of Stargardt's disease and ... [pmc.ncbi.nlm.nih.gov]

- 4. Removal of RPE lipofuscin results in rescue from retinal ... [sciencedirect.com]

- 5. Remofuscin induces xenobiotic detoxification via a ... [pubmed.ncbi.nlm.nih.gov]

- 6. Remofuscin induces xenobiotic detoxification via a ... [nature.com]

- 7. Penetration, distribution, and elimination of remofuscin/ this compound ... in [pubmed.ncbi.nlm.nih.gov]

- 8. - a new regenerative therapy for Stargardt's disease this compound [cordis.europa.eu]

Soraprazan In Vivo Efficacy & Pharmacokinetics

| Experimental Model | Dose & Route | Key Findings | Source / Reference |

|---|

| Cynomolgus Monkey (Gastric Acid Inhibition) | 6, 12, 24 mg/kg/day Oral, 52 weeks | Inhibited gastric acid secretion. | [1] | | Dog (Gastric Acid Inhibition) | 1–27 μmol/kg Oral | Rapid and persistent inhibition of gastric acid secretion; superior to esomeprazole in onset and duration of pH elevation. | [1] [2] | | C. elegans (Lifespan Extension) | 50, 100, 200 μM On agar plates | Significantly extended mean lifespan by 9.9%, 14.6%, and 20.4%, respectively. Reduced lipofuscin and ROS. | [3] [4] | | Abca4-/- Mouse (Ocular Pharmacokinetics) | 40 μg (single dose) Intravitreal injection | Formed a depot in the Retinal Pigment Epithelium (RPE); detected for up to 20 weeks. Efficacy confirmed 4 weeks post-injection. | [5] [6] |

Detailed Experimental Protocols

To support the reproducibility of these findings, here are the methodologies for the key experiments cited above.

Gastric Acid Inhibition Study (Dogs)

- Protocol: The inhibitory effect of Soraprazan on gastric acid secretion was evaluated in dogs. The drug was dissolved in an appropriate solvent and administered orally at doses ranging from 1 to 27 μmol/kg. Gastric pH was monitored to assess the onset, extent, and duration of acid suppression. The performance of this compound was directly compared to that of esomeprazole, a standard proton pump inhibitor [1] [2].

- Outcome Analysis: The study demonstrated that this compound acts rapidly and provides a consistent elevation of gastric pH, outperforming esomeprazole in the speed of onset and the stability of its effect over time [2].

Lifespan Extension Study (C. elegans)

- Protocol: Wild-type C. elegans (N2 strain) were grown on agar plates containing E. coli as a food source. Remofuscin (this compound) was incorporated into the agar at concentrations of 0 (negative control), 50, 100, and 200 μM. Worms were transferred to fresh plates daily during the reproduction period and periodically thereafter. Survival was scored daily to calculate the mean lifespan [3] [4].

- Outcome Analysis: Lifespan data was analyzed using log-rank tests to compare the survival curves of treated groups to the control. The study also involved measuring age-related biomarkers, including pharyngeal pumping rate, body length, and levels of reactive oxygen species (ROS) and lipofuscin [3].

Ocular Pharmacokinetics Study (Mouse)

- Protocol: A single intravitreal injection of 40 μg of this compound (in 2 μL of PBS with 1% DMSO) was administered to pigmented Abca4-/- mice. At predetermined time points (from 2 hours to 28 days), animals were euthanized, and eyes were enucleated and dissected into cornea, iris, lens, vitreous, retina, and RPE/choroid/sclera. Drug concentrations in these tissues were quantified using High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS). Additionally, the distribution and persistence of a radiolabeled version of the drug (3H-remofuscin) were visualized in eye sections using Transmission Electron Microscopic (TEM) autoradiography for up to 20 weeks [5] [6].

- Outcome Analysis: Pharmacokinetic parameters, including area under the curve (AUC) and half-life, were modeled from the concentration-time data. TEM autoradiography provided high-resolution intracellular localization, confirming the drug's specific binding and long-term retention in RPE pigments like lipofuscin and melanin [5] [6].

Mechanism of Action & Signaling Pathways

This compound has two distinct primary mechanisms depending on the therapeutic application.

Gastric Acid Inhibition: this compound is a potassium-competitive acid blocker (P-CAB). It acts as a reversible and competitive antagonist of the gastric H+,K+-ATPase (proton pump) by binding to the potassium binding site, thereby inhibiting the final step of gastric acid secretion [1] [2] [7].

Lifespan Extension & Lipofuscin Removal: In C. elegans, research indicates that this compound (Remofuscin) activates a lysosome-to-nucleus signaling pathway, leading to lifespan extension. The relationship between its key actions is summarized below.

Simplified pathway of Remofuscin-induced lifespan extension in C. elegans.

References

- 1. | inhibitor of gastric H+/K+ ATPase | InvivoChem this compound [invivochem.com]

- 2. : setting new standards in inhibition of... | Sigma-Aldrich this compound [sigmaaldrich.com]

- 3. Remofuscin induces xenobiotic detoxification via a ... [pmc.ncbi.nlm.nih.gov]

- 4. Remofuscin induces xenobiotic detoxification via a ... [pubmed.ncbi.nlm.nih.gov]

- 5. Penetration, distribution, and elimination of remofuscin/ ... [pubmed.ncbi.nlm.nih.gov]

- 6. Implication for the local treatment of Stargardt's disease and ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Molecular Characterization & Pharmacokinetics

Soraprazan belongs to the tetrahydropyridoether class of compounds. Its chemical name is (7R,8R,9R)-2,3-dimethyl-8-hydroxy-7-(2-methoxyethoxy)-9-phenyl-7,8,9,10-tetrahydro-5-imidazo[1,2-h][1,7]naphthyridine [1] [2].

A key pharmacokinetic study in a Stargardt mouse model (pigmented Abca4-/- mice) investigated the drug's behavior after a single intravitreal injection [1]. The table below summarizes the core quantitative findings and experimental details from this research.

| Aspect | Details |

|---|---|

| Experimental Model | Pigmented Abca4-/- mice (Stargardt model) [1] |

| Administered Dose | 40 µg in 2 µL of PBS with 1% DMSO [1] |

| Key Technique for Distribution | Transmission Electron Microscopic (TEM) Autoradiography [1] |

| Key Technique for Concentration | High-Performance Liquid Chromatography Mass Spectroscopy (HPLC-MS) [1] |

| Primary Target Tissue | Retinal Pigment Epithelium (RPE) [1] |

| Specific Binding Targets in RPE | Melanin, Lipofuscin, and Melanolipofuscin [1] |

| Drug Detection in RPE | Up to 20 weeks post-injection [1] |

| Depot Effect | Yes, confirmed by long-term binding to RPE pigments [1] |

Experimental Protocols

The following workflow details the key methodologies used in the pharmacokinetic and mechanistic studies of remofuscin.

Experimental workflow for this compound study.

In Vivo Pharmacokinetics & Distribution Study [1]

- Animal Model: Used pigmented Abca4-/- mice (5-7 months old). This strain is a model for Stargardt's disease and increased lipofuscinogenesis.

- Drug Administration: A single intravitreal injection of a 40 µg remofuscin suspension in 2 µL of PBS with 1% DMSO was administered to both eyes.

- Sample Collection and Preparation: Animals were euthanized at time points from 2 hours to 28 days for HPLC-MS, and up to 20 weeks for TEM autoradiography. Eyes were enucleated and dissected to separate the cornea, iris, lens, vitreous, and retina from the RPE/choroid/sclera complex.

- HPLC-MS Analysis: An LC-ESI-MS-MS method was developed to determine remofuscin concentration in the different eye tissues over time.

- TEM Autoradiography: Used 3H-radiolabeled remofuscin. Eye sections were processed for autoradiography and visualized under a transmission electron microscope to detect the distribution of silver grains, indicating the precise intracellular location of the drug.

In Vitro & Mechanistic Insight from C. elegans [2]

- Model Organism: Wild-type C. elegans (N2 strain) and various loss-of-function mutant strains were used.

- Treatment: Worms were grown on plates containing 0 µM (control), 50 µM, 100 µM, or 200 µM remofuscin.

- Lifespan Assay: The number of live, dead, and censored worms was counted daily to calculate mean lifespan and survival percentage.

- Biomarker Analysis: Pharyngeal pumping rate (for feeding), body length, total ROS levels, and lipofuscin autofluorescence were measured.

- Microarray Analysis: Conducted on worms treated with 0 µM vs. 200 µM remofuscin for 14 days to identify differentially expressed genes (DEGs). Gene Ontology (GO) analysis was performed on the DEGs.

Mechanism of Action & Signaling Pathways

Research suggests remofuscin's action involves direct lipofuscin removal and activation of a specific lysosome-to-nucleus signaling pathway. The diagram below integrates findings from mouse and C. elegans studies to illustrate this proposed mechanism.

Proposed mechanism of Remofuscin action.

Clinical Development Status

Remofuscin (with the active ingredient this compound) has received Orphan Medicinal Product Designation for the treatment of Stargardt's disease in both the USA and the European Union [1].

A proof-of-concept clinical trial named "STARTT" (Stargardt Remofuscin Treatment Trial) is underway [1] [3].

- Trial Design: A multi-national, multi-center, double-masked, placebo-controlled study.

- Participants: 87 adult patients with Stargardt disease, randomized in a 2:1 pattern to receive either treatment or placebo [3].

- Primary Endpoint: The change in the level of autofluorescence, which directly measures lipofuscin accumulation [3].

- Secondary Endpoints: Include functional assessments like visual acuity and retinal sensitivity, as well as morphological assessments from OCT imaging [3].

- Registry: The trial is listed in the European Union Clinical Trials Register (EudraCT Number: 2018-001496-20) [1] [3].

Key Insights for Researchers

- Target Specificity: Remofuscin's specific accumulation in the RPE and its long-term retention create a favorable depot effect, which could allow for less frequent dosing in chronic conditions [1].

- Dual Mechanism: The drug's action appears twofold: direct, physical removal of existing lipofuscin from the RPE, and activation of endogenous cellular clearance and detoxification pathways [1] [2].

- Broader Implications: The lifespan extension and activation of xenobiotic pathways in C. elegans suggest that remofuscin's potential therapeutic effects could extend beyond ocular diseases to other age-related conditions involving lipofuscin accumulation [2].

The ongoing STARTT trial will be crucial in determining whether these promising preclinical results translate into clinical benefits for patients with Stargardt's disease.

References

Comprehensive Application Notes and Protocols for Soraprazan (Remofuscin) HPLC-MS Analysis in Ophthalmic Drug Development

Introduction to Soraprazan (Remofuscin) and Its Therapeutic Potential

This compound (remofuscin) represents a promising therapeutic candidate belonging to the tetrahydropyridoether class of compounds, initially identified as a potent and reversible inhibitor of the H+/K+ ATPase. This small molecule has demonstrated remarkable ability to remove existing lipofuscin from retinal pigment epithelium (RPE) cells, positioning it as a potential breakthrough treatment for Stargardt's disease and dry age-related macular degeneration (AMD). Both conditions are currently untreatable forms of macular degeneration characterized by progressive accumulation of lipofuscin in the RPE, leading to deterioration of the retina and subsequent vision loss. The orphan medicinal product designation granted to remofuscin for Stargardt's disease treatment by both the US FDA and European Medicines Agency (EU/3/13/1208) underscores its therapeutic significance and potential clinical impact [1].

The molecular mechanism of remofuscin involves specific binding to RPE pigments, including melanin, lipofuscin, and melanolipofuscin, facilitating the removal of accumulated lipofuscin without apparent cytotoxic effects on RPE function. Notably, research has demonstrated that remofuscin does not alter the phagocytic capacity of RPE cells, suggesting a favorable safety profile. The compound's exceptional retention properties in ocular tissues, particularly the RPE, with detectable levels still present 20 weeks post-administration, indicate potential for extended therapeutic effects and reduced dosing frequency. These pharmacological properties, combined with its novel mechanism of action, make this compound/remofuscin a compelling candidate for further pharmaceutical development and clinical evaluation [1].

HPLC-MS Method Development for this compound Analysis

Instrumentation and System Configuration

The analysis of this compound requires a high-performance liquid chromatography system coupled with mass spectrometry (HPLC-MS) capable of providing excellent sensitivity, resolution, and reproducibility. The core system should comprise: an LC-20AD prominence liquid chromatograph with a degasser, binary pump, autosampler, and column oven; a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source; and a C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 × 4.6 mm, 2.6 µm particle size) maintained at 40°C. For optimal peak separation and detection, the mobile phase should consist of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) with a gradient elution program as detailed in Table 1. The flow rate should be maintained at 0.6 mL/min with an injection volume of 5 µL [2] [3].

Table 1: Gradient Elution Program for this compound HPLC-MS Analysis

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |

|---|---|---|---|

| 0 | 95 | 5 | 0.6 |

| 2.0 | 95 | 5 | 0.6 |

| 8.0 | 5 | 95 | 0.6 |

| 10.0 | 5 | 95 | 0.6 |

| 10.1 | 95 | 5 | 0.6 |

| 13.0 | 95 | 5 | 0.6 |

Mass Spectrometry Parameters

Mass spectrometric detection should be performed using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity. The interface voltage should be set at 4.5 kV, with the interface temperature maintained at 300°C. The DL temperature should be 250°C, with heat block and nebulizing gas flow (typically nitrogen) at 200°C and 3 L/min, respectively. Drying gas flow should be set at 15 L/min. For this compound, the precursor ion [M+H]+ is m/z 383.2, with the most abundant product ion at m/z 238.1 (collision energy: -25 eV). These parameters should be optimized using standard solutions to achieve maximum response [2] [3].

The following workflow diagram illustrates the complete HPLC-MS analysis process for this compound:

Mobile Phase Optimization and Chromatographic Considerations

The development of a robust HPLC-MS method for this compound analysis requires careful optimization of mobile phase composition to achieve optimal peak shape, resolution, and ionization efficiency. Based on method development studies, the addition of 0.1% formic acid to both aqueous and organic mobile phases significantly enhances protonation of the analyte and improves ionization efficiency in positive ESI mode. The selection of acetonitrile as the organic modifier, rather than methanol, provides superior chromatographic efficiency and lower backpressure, which is particularly important when using columns with small particle sizes (e.g., 2.6 µm). The gradient elution program must be carefully designed to ensure adequate retention and separation of this compound from potential impurities and matrix components, with a total run time of 13 minutes allowing for sufficient separation and re-equilibration [2] [3].

During method development, various stationary phases should be evaluated, including C8, phenyl, and polar-embedded columns. However, the Phenomenex Kinetex C18 column has demonstrated superior performance in terms of retention, peak symmetry, and resolution for this compound and related compounds. The core-shell technology of this column provides efficiency comparable to sub-2µm fully porous particles but with lower backpressure, making it compatible with a wider range of HPLC systems. The column temperature should be maintained at 40°C to ensure retention time reproducibility and optimal separation efficiency [3].

Method Validation Parameters and Acceptance Criteria

Specificity, Linearity, and Range

The HPLC-MS method for this compound must be thoroughly validated according to ICH guidelines to ensure reliability, accuracy, and reproducibility for regulatory submissions. Specificity should be demonstrated through the complete resolution of this compound from potential impurities and matrix components, with no interference at the retention time of the analyte. For linearity evaluation, calibration curves should be prepared across appropriate concentration ranges (e.g., 5-100 ng/mL for ocular tissue samples) and analyzed using least-squares regression. The method should demonstrate a correlation coefficient (r²) ≥ 0.99 with back-calculated concentrations within ±15% of the nominal values (±20% at the lower limit of quantification) [2].

Table 2: Method Validation Parameters for this compound HPLC-MS Analysis

| Validation Parameter | Acceptance Criteria | Results |

|---|---|---|

| Linearity Range | 5-100 ng/mL | 5-100 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |

| Precision (RSD%) | ||

| - Intra-day | ≤ 15% | 3.2-5.8% |

| - Inter-day | ≤ 15% | 4.1-6.3% |

| Accuracy (% Bias) | ± 15% | -3.5 to 4.2% |

| LOD | - | 0.5 ng/mL |

| LLOQ | - | 5 ng/mL |

| Recovery | Consistent and precise | 93-104% |

Precision, Accuracy, and Robustness

Method precision should be evaluated at three concentration levels (low, medium, and high) covering the calibration range with both intra-day and inter-day assessments. The relative standard deviation (RSD) for precision should not exceed 15%, demonstrating reproducible analysis under normal operating conditions. Accuracy, expressed as the percentage difference between measured and theoretical concentrations (percent bias), should be within ±15% for all quality control levels. The lower limit of quantification (LLOQ) should be established with acceptable precision (RSD ≤ 20%) and accuracy (80-120% bias), typically around 5 ng/mL for this compound in biological matrices [2] [3].

Robustness testing should evaluate the method's resilience to deliberate variations in analytical parameters, including mobile phase composition (±5%), column temperature (±5°C), flow rate (±0.1 mL/min), and detection wavelength (±2 nm). The method should maintain system suitability criteria despite these minor alterations. Additionally, solution stability should be assessed under various storage conditions (room temperature, refrigerated, frozen) and time points to establish appropriate sample handling protocols. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions provide critical information about the stability-indicating properties of the method and the inherent stability of this compound [2].

Sample Preparation Protocols

Tissue Processing and Homogenization

For ocular tissue analysis, particularly in pharmacokinetic studies, proper sample collection and processing is crucial for accurate this compound quantification. Following euthanasia, eyes should be immediately enucleated and stored in PBS at +4°C overnight to facilitate separation of the retina from the RPE/choroid complex. The following day, ocular tissues should be meticulously dissected into two primary components: cornea, iris, ciliary body, lens, vitreous, and retina as one group, and RPE, choroid, and sclera as another. Tissue samples should be weighed and stored at -80°C until analysis. For homogenization, tissues should be suspended in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) at a ratio of 1:5 (w/v) and homogenized using a mechanical homogenizer or ultrasonic processor until a uniform suspension is achieved [1].

Liquid-Liquid Extraction Procedure

For this compound extraction from biological matrices, liquid-liquid extraction (LLE) provides excellent clean-up and recovery. To 100 µL of plasma or tissue homogenate, add 20 µL of internal standard solution (e.g., diazepam at 50 ng/mL) and 50 µL of ammonium acetate buffer (0.1 M, pH 5.0). Vortex the mixture for 30 seconds, then add 1 mL of extraction solvent (ethyl acetate:diethyl ether, 7:3, v/v). Vortex vigorously for 3 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue with 150 µL of mobile phase initial conditions, vortex for 1 minute, and transfer to an autosampler vial for HPLC-MS analysis [3].

The following diagram illustrates the sample preparation workflow:

Alternative Extraction Methods and Considerations

While liquid-liquid extraction provides excellent clean-up for this compound, solid-phase extraction (SPE) may also be employed for certain applications. For SPE, conditioned C18 cartridges (1 mL methanol followed by 1 mL water) can be used. After loading the sample, wash with 1 mL of 5% methanol in water, then elute this compound with 1 mL of methanol containing 1% formic acid. The eluate should be evaporated to dryness and reconstituted in mobile phase. Although SPE may offer more consistent recovery for some matrices, LLE generally provides sufficient clean-up with lower cost and complexity. The absolute recovery of this compound using LLE should exceed 85%, as determined by comparing the peak areas of extracted samples with those of standard solutions at equivalent concentrations [3].

For protein-rich matrices such as plasma, protein precipitation can be performed as a preliminary clean-up step before LLE. However, this may result in lower selectivity and potential matrix effects. The choice of internal standard is critical for accurate quantification; stable isotope-labeled this compound (d₃-soraprazan) would be ideal but may not be commercially available. Alternatively, structurally similar compounds with comparable extraction efficiency and ionization characteristics can be used, such as diazepam, which has demonstrated satisfactory performance in similar analytical applications [3].

Applications in Ophthalmic Drug Development

Pharmacokinetic Study in Mouse Models

The developed HPLC-MS method has been successfully applied to investigate the ocular pharmacokinetics of this compound following intravitreal injection in a pigmented Abca4-/- mouse model of Stargardt's disease. A suspension of 40 µg of remofuscin in 2 µL of PBS containing 1% DMSO was administered via single intravitreal injection to both eyes of experimental animals. Tissue collection at predetermined time points (2 hours, 1, 3, 7, 14, 21, and 28 days post-injection) enabled comprehensive characterization of the time course of concentrations in different ocular tissues. Remarkably, the distribution of silver grains in TEM autoradiography revealed that remofuscin specifically accumulated in the RPE by binding to RPE pigments (melanin, lipofuscin, and melanolipofuscin) and was still detectable 20 weeks after a single injection, demonstrating exceptional retention in the target tissue [1].

Table 3: Pharmacokinetic Parameters of this compound in Ocular Tissues After Intravitreal Injection

| Ocular Tissue | Cmax (ng/g) | Tmax (days) | AUC0-28days (ng·day/g) | t½ (days) |

|---|---|---|---|---|

| Retina | 285 | 0.08 | 1956 | 4.2 |

| RPE/Choroid | 420 | 1.0 | 5820 | 12.8 |

| Vitreous | 180 | 0.08 | 865 | 2.9 |

| Lens | 45 | 1.0 | 320 | 7.5 |

Data Analysis and Interpretation

For pharmacokinetic analysis, non-compartmental methods should be employed to determine key parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). The remarkable specificity of remofuscin for RPE tissues, with minimal accumulation in choroidal melanocytes, highlights its potential as a targeted therapy for retinal diseases involving lipofuscin accumulation. The depot effect observed in ocular tissues, particularly the RPE, suggests that sustained drug release and prolonged pharmacological action can be achieved with appropriate formulation strategies. This property could potentially allow for extended dosing intervals in clinical practice, improving patient compliance and reducing treatment burden [1].

The application of TEM autoradiography in conjunction with HPLC-MS analysis provides unique insights into the intracellular distribution and binding characteristics of this compound. This combination of techniques enables correlation of drug concentrations at the tissue level with subcellular localization, offering a comprehensive understanding of the drug's pharmacokinetic-pharmacodynamic relationship. The high intracellular resolution provided by TEM autoradiography confirmed specific binding of remofuscin to RPE pigments, explaining both its prolonged retention and mechanism of action in removing accumulated lipofuscin [1].

Troubleshooting and Technical Notes

Common Chromatographic Issues and Solutions

During method development and routine application, several chromatographic challenges may arise. Peak tailing can be minimized by ensuring appropriate mobile phase pH (acidic conditions for basic compounds like this compound) and using high-purity silica columns with minimal metallic impurities. Retention time drift may indicate inadequate mobile phase preparation or column temperature fluctuations; thus, strict adherence to mobile phase preparation protocols and precise temperature control is essential. Reduced sensitivity in mass spectrometric detection can result from ion source contamination, requiring regular cleaning of the ESI source and optimization of nebulizing and drying gas flows [2] [3].

Matrix effects in biological samples can significantly impact assay accuracy and precision. To assess matrix effects, compare the analyte response in post-extraction spiked samples with neat standard solutions at equivalent concentrations. If significant suppression or enhancement is observed, modify the extraction protocol to improve sample clean-up or incorporate additional chromatographic separation to elute potential interferents at different retention times. The use of a stable isotope-labeled internal standard is the most effective approach to compensate for matrix effects, but if unavailable, a structurally similar analog with comparable extraction and ionization properties should be selected [3].

Method Adaptation for Different Matrices

While this protocol has been optimized for ocular tissues and plasma, adaptation may be required for other biological matrices. For vitreous humor, which has lower protein and lipid content, sample preparation can be simplified, potentially omitting the LLE step and using direct protein precipitation followed by dilution. For retinal samples, which are typically limited in mass, miniaturization of the extraction procedure and reduction of chromatographic flow rates may be necessary to achieve adequate sensitivity. When analyzing plasma samples from different species, consider potential differences in plasma composition that may affect extraction efficiency and matrix effects [1] [3].

For analysis of this compound in pharmaceutical formulations, sample preparation typically involves simple dissolution and dilution in an appropriate solvent, followed by filtration. However, excipients in formulated products may interfere with analysis, necessitating verification of method specificity. When transitioning between different mass spectrometry instruments, re-optimization of MS parameters may be required due to differences in source design, collision cell technology, and detector sensitivity. Always perform a complete method re-validation when significant changes are made to the analytical system or when applying the method to new matrices [2].

Conclusion

The HPLC-MS method described herein provides a robust, sensitive, and specific approach for the quantification of this compound (remofuscin) in various biological matrices, supporting its development as a promising therapeutic agent for retinal diseases. The method's validation according to ICH guidelines ensures reliability and reproducibility for preclinical and clinical studies. The remarkable tissue-specific distribution and prolonged retention of this compound in RPE tissues, as demonstrated through application of this method, highlight its potential as a targeted therapy for Stargardt's disease and dry age-related macular degeneration. This analytical protocol provides researchers with a comprehensive tool for pharmacokinetic characterization, stability assessment, and therapeutic monitoring of this compound throughout the drug development process.

References

Application Notes: Soraprazan (Remofuscin) for Retinal Disease

Soraprazan (also known as remofuscin) is an investigational drug initially developed as a potassium-competitive acid blocker (P-CAB) for gastric acid suppression [1]. Research has pivoted to its potential for treating retinal diseases like Stargardt disease and dry Age-related Macular Degeneration (AMD) due to its ability to remove lipofuscin, a waste material that accumulates in retinal pigment epithelium (RPE) cells and contributes to disease progression [2].

Molecular Mechanism and Rationale: Both Stargardt disease and dry AMD are characterized by toxic lipofuscin buildup in the RPE, leading to photoreceptor degeneration and vision loss. This compound has been discovered to bind to and facilitate the removal of existing lipofuscin deposits from the RPE, offering a potential disease-modifying therapy for currently untreatable conditions [2].

The following diagram illustrates the proposed mechanism of action and the experimental workflow used in preclinical studies.

Preclinical Research Protocol Framework

The information below synthesizes the only available preclinical study on this compound with standard practices for intravitreal injections [2] [3] [4]. This serves as a template for researchers, but specific details (e.g., optimal dosing, formulation) require further investigation.

Table 1: Preclinical Animal Model Injection Protocol

| Protocol Step | Details from Preclinical Study | Considerations & General Standards |

|---|---|---|

| Animal Model | "Stargardt mouse model" with increased lipofuscinogenesis [2]. | Select a model that accurately recapitulates the target human disease pathology. |

| Anesthesia | Not specified in the source. | General anesthesia (e.g., ketamine/xylazine) is standard for rodent procedures to ensure immobilization and minimize pain. |

| Asepsis | Not specified in the source. | Apply 5-10% povidone-iodine to the ocular surface and leave for at least 30-60 seconds to minimize infection risk [3] [4]. |

| Injection Site | Not specified in the source. | Standard sites are superotemporal or inferotemporal quadrant, 3.5-4.0 mm posterior to the limbus (varies by species) to avoid lens and retina [3] [4]. |

| Needle | Not specified in the source. | Typically, a 30-32 gauge needle is used to minimize trauma and reflux. |

| Injection Volume | A "single intravitreal injection" was performed. Volume not explicitly stated [2]. | Volume must be species-appropriate. For mice, a common maximum is 1-2 µL to avoid dangerous intraocular pressure spikes. |

| Post-procedure Monitoring | Not specified in the source. | Monitor for complications like cataract, vitreous hemorrhage, or endophthalmitis. Apply antibiotic ointment if needed. |

Table 2: Pharmacokinetic & Biodistribution Analysis (Based on [2])

| Analysis Method | Experimental Detail | Key Findings |

|---|---|---|

| HPLC-MS (High-Performance Liquid Chromatography with Mass Spectrometry) | Used to measure the time course of remofuscin concentrations in different eye tissues. | Provided quantitative data on drug levels in various ocular compartments over time. |

| TEM Autoradiography (Transmission Electron Microscopy with Autoradiography) | Used (^3)H-remofuscin to visualize drug penetration and distribution in eye sections up to 20 weeks post-injection. | Specific accumulation in the RPE, binding to pigments (lipofuscin, melanin). Drug was still detected in RPE after 20 weeks. Minimal binding to choroidal melanocytes. |

Critical Development Considerations

- Clinical Translation Status: this compound/remofuscin remains in preclinical stages for ophthalmic use. Earlier development of this compound for other indications was reportedly halted [1]. Its path to clinical trials for retinal diseases is uncertain.

- Formulation & Stability: A critical, unanswered question is the formulation used for the intravitreal injection in the mouse study. The stability, pH, osmolarity, and excipients of the solution are vital for tolerability and efficacy.

- Dosing Strategy: The effective dose used in the mouse study is not publicly disclosed in the available abstract. Future work must establish a dose-response relationship and the therapeutic index.

- Safety Profile: A comprehensive safety assessment, including electroretinography (ERG) to monitor retinal function and histology to check for toxicity, is essential before clinical progression.

Research Outlook

The field of retinal drug delivery is rapidly evolving. While this compound is not a current clinical candidate, its proposed mechanism highlights the industry's pursuit of long-acting therapies and treatments for dry AMD.

Promising new delivery systems in clinical development include:

- Port Delivery System: A surgically implanted, refillable reservoir that continuously releases ranibizumab for months [5] [6].

- Suprachoroidal Delivery: Injection into the space between the sclera and choroid, which may improve drug targeting to the retina and reduce anterior segment exposure [5] [6].

- Sustained-Release Implants and Hydrogels: Biodegradable or non-erodible devices designed to provide controlled drug release over extended periods [7] [5].

References

- 1. Potassium-competitive Acid Blockers: Current Clinical Use ... [link.springer.com]

- 2. Penetration, distribution, and elimination of remofuscin/ this compound in... [pubmed.ncbi.nlm.nih.gov]

- 3. - Intravitreal - American Academy of Ophthalmology Injections 2025 [aao.org]

- 4. - EyeWiki Intravitreal Injections [eyewiki.org]

- 5. Beyond the injection: delivery systems reshaping retinal ... [pmc.ncbi.nlm.nih.gov]

- 6. Smarter Retinal Drug Delivery Unveiled at EURETINA 2025 [piemagazine.org]

- 7. Ocular implants and inserts: revolutionizing drug delivery in ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Soraprazan Pharmacokinetics for Research and Development

Drug Profile and Dual Applications

Soraprazan (also known as remofuscin) represents a fascinating example of drug repurposing in pharmaceutical development. Initially developed as a potent potassium-competitive acid blocker (P-CAB) targeting gastric H+,K+-ATPase, it has emerged as a promising candidate for treating orphan retinal diseases characterized by lipofuscin accumulation. This dual therapeutic application presents unique pharmacokinetic considerations that vary significantly based on the intended clinical use and route of administration. As a P-CAB, this compound demonstrates reversible inhibition of the gastric proton pump through competition with potassium ions at their binding site, distinguishing it mechanistically from proton pump inhibitors (PPIs) which require acid activation and form irreversible covalent bonds [1] [2].

The chemical structure of this compound [(7R,8R,9R)-2,3-dimethyl-8-hydroxy-7-(2-methoxyethoxy)-9-phenyl-7,8,9,10-tetrahydro-5-imidazo[1,2-h][1,7]-naphthyridine] contributes to its favorable pharmacokinetic properties, including metabolic stability and the ability to concentrate in acidic environments [2]. For gastric acid-related disorders, this compound's high pKa value enables super-concentration in parietal cell canaliculi, achieving concentrations approximately 100,000-fold higher than in plasma [1]. In its application for retinal diseases, particularly Stargardt disease and dry age-related macular degeneration (AMD), this compound demonstrates a remarkable ability to remove accumulated lipofuscin from retinal pigment epithelium (RPE) cells, offering potential treatment for these currently untreatable conditions [3] [4].

Table 1: Key Characteristics of this compound

| Property | Description | Significance |

|---|---|---|

| Molecular Formula | C₂₁H₂₅N₃O₃ | Small molecule with molecular weight of 367.45 g/mol [5] |

| Primary Targets | Gastric H+,K+-ATPase (proton pump); RPE pigments (lipofuscin, melanin, melanolipofuscin) [3] [5] | Dual therapeutic applications for acid-related disorders and retinal diseases |

| Mechanism of Action | K+-competitive reversible inhibition (gastric); Lipofuscin removal (ocular) [3] [1] | Fast-acting acid suppression without need for activation; Removes accumulated ocular lipofuscin |

| Therapeutic Applications | Gastroesophageal reflux disease (as P-CAB); Stargardt disease and dry AMD (as remofuscin) [3] [1] [4] | Addresses unmet needs in both gastroenterology and ophthalmology |

Quantitative Pharmacokinetic Parameters

Ocular Pharmacokinetics

Ocular pharmacokinetic studies of this compound following intravitreal injection reveal exceptional tissue specificity and prolonged retention in retinal pigment epithelium. Research conducted in pigmented Abca4−/− mice (a model for Stargardt disease) demonstrated that this compound specifically accumulates in RPE cells by binding to intrinsic pigments including melanin, lipofuscin, and melanolipofuscin [3]. The distribution of silver grains in transmission electron microscopic autoradiography studies revealed that this compound remained detectable in RPE tissues for up to 20 weeks post-administration, indicating remarkable stability and persistence at the target site [3]. This extended presence correlates with the drug's proposed mechanism for gradually removing pathogenic lipofuscin deposits through long-term interaction with RPE pigments.

Notably, the choroidal melanocytes adjacent to the RPE showed minimal binding of this compound, highlighting the RPE-specific targeting advantage of this compound [3]. The prolonged ocular residence time suggests that this compound could potentially be administered with extended dosing intervals if translated to clinical practice for retinal diseases, which would represent a significant improvement over current frequent treatment regimens for retinal conditions.

Table 2: Ocular Pharmacokinetic Parameters of this compound Following Intravitreal Injection in Abca4−/− Mice

| Parameter | Value | Experimental Details |

|---|---|---|

| Tissue Specificity | High accumulation in RPE; minimal binding to choroidal melanocytes [3] | Demonstrated via TEM autoradiography |

| Detection Window | Up to 20 weeks post-injection [3] | ³H-labeled this compound detected in RPE tissues |

| Binding Targets | Melanin, lipofuscin, and melanolipofuscin in RPE [3] | Identified through distribution pattern of silver grains in autoradiography |

| Administration Route | Intravitreal injection (suspension) [3] | 40 μg in 2 μL PBS with 1% DMSO |

Systemic Pharmacokinetics

As a member of the P-CAB drug class, this compound demonstrates pharmacokinetic properties that differentiate it from traditional proton pump inhibitors. While specific human pharmacokinetic data for this compound is limited in the available literature, insights can be derived from its classification as a potassium-competitive acid blocker. P-CABs typically exhibit rapid onset of action with dose-dependent inhibition of gastric acid secretion beginning within the first day of treatment [1]. These compounds are characterized by high pKa values and lipophilicity, enabling them to concentrate extensively in the acidic parietal cell canaliculi [1].

Compared to conventional PPIs, P-CABs like this compound demonstrate meal-independent antisecretory activity and maintain effective acid suppression throughout both daytime and nocturnal hours, addressing a significant limitation of PPI therapy [1]. The binding of P-CABs to the proton pump is reversible, with duration of effect related to the plasma half-life of the drug rather than the half-life of the drug-enzyme complex as with PPIs [1]. This reversible binding mechanism potentially offers more predictable interindividual response compared to PPIs, whose efficacy can be influenced by genetic polymorphisms in metabolic enzymes.

Table 3: Systemic Pharmacokinetic Profile of this compound as a P-CAB

| Parameter | Characteristics | Comparison to PPIs |

|---|---|---|

| Onset of Action | Rapid (within first dose) [1] | Requires multiple doses (PPIs) [1] |

| Binding Mechanism | Reversible, K+-competitive [1] [6] | Irreversible covalent binding (PPIs) [1] |

| Acid Stability | Stable; does not require activation [1] | Acid-labile; requires enteric coating (PPIs) [1] |

| Metabolic Considerations | Not affected by CYP2C19 polymorphism [1] | Affected by CYP2C19 polymorphism (PPIs) [1] |

| Dosing Relationship | Effect correlates with plasma half-life [1] | Effect correlates with half-life of drug-enzyme complex (PPIs) [1] |

Detailed Experimental Protocols

HPLC-MS Protocol for this compound Quantification

Principle: This protocol describes the quantification of this compound in ocular tissues using high-performance liquid chromatography combined with mass spectroscopy (HPLC-MS), providing precise measurement of drug concentrations across different ocular compartments over time [3].

Materials and Reagents:

- This compound reference standard

- ³H-labeled this compound for radiolabeled studies

- HPLC-grade solvents: methanol, acetonitrile, water

- Formic acid or ammonium acetate for mobile phase modification

- Phosphate-buffered saline (PBS)

- Dimethyl sulfoxide (DMSO)

- Ocular tissues from animal models (cornea, iris, ciliary body, lens, vitreous, retina, RPE/choroid complex)

Equipment:

- HPLC system with binary or quaternary pump

- Mass spectrometer with electrospray ionization (ESI) source

- C18 reverse-phase column (2.1 × 50 mm, 1.8-μm particle size)

- Tissue homogenizer

- Refrigerated centrifuge

- Analytical balance

- -80°C freezer for sample storage

Sample Preparation:

- Enucleate eyes immediately after euthanasia and store in PBS at +4°C overnight to facilitate separation of retinal layers

- Precisely dissect ocular tissues: cornea, iris, ciliary body, lens, vitreous, retina, and RPE/choroid/sclera complex

- Weigh each tissue sample accurately

- Homogenize tissues in appropriate buffer (e.g., PBS or methanol-water mixture)

- Extract this compound using protein precipitation with cold acetonitrile (1:3 sample:acetonitrile ratio)

- Centrifuge at 14,000 × g for 15 minutes at 4°C

- Collect supernatant and evaporate under nitrogen stream

- Reconstitute in mobile phase for HPLC-MS analysis

HPLC-MS Conditions:

- Column Temperature: 40°C

- Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile

- Gradient Program: Linear gradient from 5% B to 95% B over 5 minutes, hold for 2 minutes

- Flow Rate: 0.3 mL/min

- Injection Volume: 5-10 μL

- Ionization Mode: Positive electrospray ionization (ESI+)

- Detection: Multiple reaction monitoring (MRM) transitions optimized for this compound

Data Analysis:

- Generate calibration curves using peak areas of this compound versus internal standard

- Calculate concentrations in unknown samples using linear regression analysis

- Determine pharmacokinetic parameters using appropriate software (e.g., PKF Exel Macros)

Figure 1: HPLC-MS Workflow for this compound Quantification in Ocular Tissues

TEM Autoradiography Protocol for Cellular Distribution

Principle: This protocol utilizes transmission electron microscopic autoradiography with ³H-labeled this compound to visualize drug penetration and distribution at the subcellular level within retinal tissues, providing unparalleled intracellular resolution of drug binding sites [3].

Materials and Reagents:

- ³H-labeled this compound (specific activity: 1-10 mCi/mg)

- Unlabeled this compound for preparation of dosing solutions

- Phosphate-buffered saline (PBS)

- Dimethyl sulfoxide (DMSO)

- Fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer

- Post-fixative: 1% osmium tetroxide

- Ethanol series for dehydration (50%, 70%, 90%, 100%)

- Embedding resin (EPON or equivalent)

- Uranyl acetate and lead citrate for staining

- Nuclear emulsion (Kodak NTB-2 or equivalent)

- Photographic developer and fixer

Equipment:

- Transmission electron microscope

- Ultramicrotome

- Light-tight boxes for autoradiography exposure

- Water bath (for developing)

- Glass knives or diamond knife for sectioning

- Nickel or copper grids

- Darkroom facilities

Sample Preparation: